molecular formula C18H23N3 B3417135 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline CAS No. 1018587-33-1

3-[4-(2-Phenylethyl)piperazin-1-yl]aniline

Cat. No.: B3417135
CAS No.: 1018587-33-1
M. Wt: 281.4 g/mol
InChI Key: MHZOEEZLESSTPC-UHFFFAOYSA-N
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Description

Contextualization within Substituted Piperazine (B1678402) and Aniline (B41778) Chemical Scaffolds

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is prevalent in a vast number of biologically active compounds and approved drugs, valued for its ability to influence physicochemical properties such as solubility and basicity, and for its role as a versatile scaffold to orient pharmacophoric groups. wikipedia.orgnih.gov The substitution on the nitrogen atoms of the piperazine ring allows for extensive chemical modification, leading to a wide array of derivatives with diverse biological activities. google.com

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in the synthesis of a multitude of organic compounds, including dyes, polymers, and pharmaceuticals. The amino group on the benzene (B151609) ring can be readily functionalized, and its position on the ring influences the electronic properties and reactivity of the molecule. google.com However, the aniline scaffold can sometimes be associated with metabolic instability in drug candidates, prompting research into bioisosteric replacements that can maintain biological activity while improving the metabolic profile. core.ac.uk

Overview of the Compound's Molecular Architecture and Key Functional Groups

The molecular structure of 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline, with the chemical formula C₁₈H₂₃N₃, is characterized by the fusion of three distinct chemical entities: a phenyl group, an ethyl linker, and a 1-(3-aminophenyl)piperazine core. googleapis.com

The key functional groups are:

A primary aromatic amine (-NH₂): This group is attached to the phenyl ring at the meta-position relative to the piperazine substituent. It is a key site for further chemical reactions and contributes to the basicity and polarity of the molecule.

A phenylethyl group (-CH₂CH₂C₆H₅): This non-polar substituent is attached to one of the piperazine nitrogens, adding lipophilicity to the molecule.

A substituted aniline moiety: The 3-aminophenyl group is directly attached to the other piperazine nitrogen.

Interactive Data Table: Compound Properties

PropertyValueSource
Molecular Formula C₁₈H₂₃N₃ googleapis.com
IUPAC Name This compound
CAS Number 1018587-33-1 wikipedia.org
Monoisotopic Mass 281.1892 Da googleapis.com
Predicted XlogP 3.1 googleapis.com
InChIKey MHZOEEZLESSTPC-UHFFFAOYSA-N googleapis.com

Significance in Contemporary Organic Synthesis and Chemical Research

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components suggest its significance as a versatile intermediate in organic synthesis and a scaffold for the development of novel compounds in chemical research.

The synthesis of N-arylpiperazines is a well-established area of organic chemistry. wikipedia.org Common synthetic routes to create the C-N bond between an aniline and a piperazine ring include the Buchwald-Hartwig amination and nucleophilic aromatic substitution. nih.gov For instance, a plausible synthesis of this compound could involve the palladium-catalyzed coupling of 1-(2-phenylethyl)piperazine with a 3-haloaniline derivative (such as 3-bromoaniline (B18343) or 3-chloroaniline). Alternatively, the reaction could proceed via the reductive amination of a suitable carbonyl compound.

Another synthetic approach involves the initial formation of 1-(3-nitrophenyl)-4-(2-phenylethyl)piperazine, followed by the reduction of the nitro group to an amine. The reduction of an aromatic nitro group is a common and efficient transformation, often achieved using reagents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

The interest in phenylethylpiperazine derivatives is underscored by the discovery of compounds like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050) (3C-PEP), which has been identified as a potent dopamine (B1211576) reuptake inhibitor. googleapis.com This highlights the potential for this chemical class to interact with biological targets within the central nervous system. The presence of the aniline moiety in the target compound provides a handle for further diversification, allowing for the synthesis of a library of derivatives for screening in various biological assays. For example, the primary amine can be acylated, alkylated, or used in the formation of other functional groups, leading to new chemical entities with potentially unique properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-phenylethyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-17-7-4-8-18(15-17)21-13-11-20(12-14-21)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZOEEZLESSTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018587-33-1
Record name 3-[4-(2-phenylethyl)piperazin-1-yl]aniline
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Synthetic Methodologies for 3 4 2 Phenylethyl Piperazin 1 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline, the primary disconnection points are the carbon-nitrogen bonds of the piperazine (B1678402) ring.

A logical retrosynthetic approach involves two main disconnections:

C-N bond disconnection at the aniline (B41778) moiety: This breaks the bond between the piperazine nitrogen and the aniline ring. This leads to two key precursors: 1-(2-phenylethyl)piperazine and a suitably substituted 3-haloaniline or another aniline derivative amenable to coupling.

C-N bond disconnection within the piperazine ring itself: This is a less common but viable strategy that would involve building the piperazine ring system during the synthesis.

The most strategically sound and commonly employed approach is the first, which relies on the coupling of a pre-formed piperazine derivative with an aniline derivative.

Synthesis of Key Precursor Intermediates

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key building blocks.

Preparation of 1-(2-Phenylethyl)piperazine

1-(2-Phenylethyl)piperazine is a crucial intermediate. A common laboratory-scale synthesis involves the N-alkylation of piperazine with a phenylethyl halide, such as (2-bromoethyl)benzene (B7723623) or (2-chloroethyl)benzene.

A general procedure involves dissolving anhydrous piperazine in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux. chemicalbook.com A phenylethyl halide is then added dropwise to the solution. The reaction mixture is typically refluxed for several hours. chemicalbook.com An excess of piperazine is often used to minimize the formation of the dialkylated byproduct. After the reaction, the excess piperazine is filtered off, and the product is isolated from the filtrate through extraction and purified by column chromatography. chemicalbook.com

ReactantsReagents & SolventsConditionsProductYield
Piperazine, (2-Bromoethyl)benzeneTetrahydrofuran (THF)Reflux1-(2-Phenylethyl)piperazine72%

This data is illustrative and based on typical laboratory procedures.

Synthesis of Appropriately Substituted Anilines

The other key precursor is a 3-substituted aniline that can react with 1-(2-phenylethyl)piperazine. The most common substrates are 3-haloanilines (e.g., 3-fluoroaniline, 3-chloroaniline, or 3-bromoaniline) for nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

These haloanilines are generally commercially available. However, they can also be synthesized through standard aromatic substitution reactions. For instance, the nitration of a halogenated benzene (B151609) followed by the reduction of the nitro group can yield the desired haloaniline. A variety of reducing agents can be employed for the reduction of the nitro group, including tin(II) chloride dihydrate with sodium borohydride (B1222165) in ethanol (B145695). nih.gov

Direct Synthesis Approaches

With the key precursors in hand, the final assembly of this compound can be achieved through several direct synthesis methods.

Nucleophilic Aromatic Substitution Reactions on Halogenated Anilines

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In the case of 3-haloanilines, the amino group is an activating group, which can make direct S_NAr challenging without a strongly activating substituent elsewhere on the ring.

However, under forcing conditions such as high temperatures, the reaction between 1-(2-phenylethyl)piperazine and a 3-haloaniline can proceed. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, a mixture of a 3-halobenzanthrone and 1-(2-phenylethyl)piperazine can be heated at reflux in the presence of triethylamine (B128534) to yield the corresponding substitution product. mdpi.com

This table represents a generalized S_NAr approach.

Metal-Catalyzed Amination and Cross-Coupling Strategies

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This method has become the preferred route for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. nih.gov

In this approach, a 3-haloaniline is coupled with 1-(2-phenylethyl)piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing excellent results. youtube.com

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com

Aryl HalideAmineCatalystLigandBaseSolventConditions
3-Bromoaniline (B18343)1-(2-Phenylethyl)piperazinePd(OAc)2XPhosNaOtBuToluene80-110 °C

This table illustrates a typical Buchwald-Hartwig amination setup.

The synthesis of this compound can be effectively accomplished through a convergent strategy that relies on the preparation of key intermediates, 1-(2-phenylethyl)piperazine and a 3-haloaniline. While direct nucleophilic aromatic substitution is a possible route, modern synthetic chemistry heavily favors the use of metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This is due to its milder reaction conditions, higher yields, and broader applicability, making it the method of choice for the efficient and reliable construction of the target molecule.

Reductive Amination Pathways

Reductive amination is a cornerstone in the synthesis of N-alkylated piperazines, offering a direct and efficient method for forming carbon-nitrogen bonds. mdpi.com This pathway is highly relevant for the introduction of the 2-phenylethyl group onto the piperazine core. A plausible synthetic strategy would involve the reaction of a suitable piperazine precursor with phenylacetaldehyde (B1677652) in the presence of a reducing agent.

A common approach begins with a pre-formed substituted piperazine, such as 1-(3-aminophenyl)piperazine. This intermediate can then undergo reductive amination with phenylacetaldehyde. The reaction typically employs a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to chemoselectively reduce the intermediate iminium ion formed from the condensation of the amine and the aldehyde. nih.gov

Proposed Reductive Amination Route:

Amine-Carbonyl Condensation: 1-(3-aminophenyl)piperazine reacts with phenylacetaldehyde to form a transient iminium ion.

Hydride Reduction: The iminium ion is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the final product, this compound. mdpi.comnih.gov

The reaction is often carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or an ether-based solvent. nih.gov The use of iterative reductive amination strategies has also been documented for the synthesis of complex polyamines based on a piperazine scaffold. nih.gov

An alternative, multi-step sequence could also employ reductive amination:

Formation of a Key Intermediate: 1-(3-nitrophenyl)piperazine (B1334192) can be reacted with phenylacetaldehyde under reductive amination conditions to form 1-(2-phenylethyl)-4-(3-nitrophenyl)piperazine.

Nitro Group Reduction: The nitro group of this intermediate is then reduced to the primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or sodium borohydride in the presence of a catalyst. nih.gov

This two-step approach offers clear advantages in terms of selectivity and avoids potential side reactions associated with the presence of a free aniline group during the alkylation step.

Optimization of Reaction Conditions and Process Chemistry Considerations

The optimization of reaction conditions is critical for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound. Key parameters that are typically screened include the choice of solvent, base, temperature, and catalyst system, particularly for the crucial C-N bond-forming steps.

For the aryl amination step (e.g., reacting 1-(2-phenylethyl)piperazine with a 3-halo-nitrobenzene derivative), optimization would focus on the conditions for a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAᵣ). For reductive amination, the choice of reducing agent and reaction additives is paramount.

Key Optimization Parameters:

Reducing Agent: While sodium triacetoxyborohydride is common for its mildness and selectivity, other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can be explored. nih.govgoogle.com The choice often depends on the substrate's functional group tolerance and desired reaction kinetics.

Solvent: Solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (DCE), acetonitrile (B52724) (ACN), and methanol (B129727) are frequently used. nih.govresearchgate.net The optimal solvent will effectively dissolve reactants while being compatible with the chosen reducing agent.

Temperature and Reaction Time: Many reductive aminations proceed efficiently at room temperature. nih.gov However, for less reactive substrates or to improve reaction rates, moderate heating might be necessary. Optimization studies often track product formation over time to determine the ideal reaction duration. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the reductive amination step, based on general findings in the literature for similar transformations.

EntryReducing AgentSolventAdditive (equiv.)Temperature (°C)Yield (%)
1NaBH(OAc)₃DCENone2575
2NaBH(OAc)₃DCEAcetic Acid (1.0)2592
3NaBH₃CNMeOHAcetic Acid (1.0)2588
4NaBH(OAc)₃ACNAcetic Acid (1.0)5090
5H₂, Pd/CEtOHNone2585

This table is a representative example based on established chemical principles for optimization studies.

Exploration of Alternative, Greener Synthetic Routes

In line with the principles of green chemistry, research efforts are increasingly directed towards developing more environmentally benign synthetic protocols. This involves minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient methods.

Alternative Energy Sources:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various piperazine derivatives. researchgate.net This technique can be applied to both the C-N coupling and reductive amination steps, often leading to cleaner reactions with fewer byproducts. mdpi.com

Sonochemistry: The use of ultrasound has emerged as a green method for promoting chemical reactions. Sonochemical protocols, often using water or ethanol as a solvent, can lead to high yields in significantly shorter reaction times compared to conventional heating. nih.gov

Greener Reagents and Catalysts:

Visible-Light Photoredox Catalysis: This modern technique offers a mild and powerful way to forge C-N bonds. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde, for instance, can produce piperazines under mild conditions, avoiding harsh reagents. organic-chemistry.org This approach represents a cutting-edge, greener alternative to traditional methods.

Aqueous Media: Conducting reactions in water is a primary goal of green chemistry. The development of water-soluble catalysts and reagents could enable the synthesis to be performed in aqueous media, eliminating the need for volatile organic solvents. journaljpri.com

One-Pot Procedures: Designing a synthesis that combines multiple steps into a single operation (a "one-pot" reaction) significantly reduces waste, energy consumption, and purification efforts. A tandem reductive amination-cyclization process, for example, has been developed for creating piperazin-2-ones, showcasing the efficiency of this approach. organic-chemistry.org

The exploration of these greener routes not only addresses environmental concerns but also can lead to more efficient and economically viable manufacturing processes for this compound and related compounds.

Advanced Structural and Spectroscopic Characterization of 3 4 2 Phenylethyl Piperazin 1 Yl Aniline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline. Utilizing techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecular ion ([M+H]⁺) can be determined with high precision.

The molecular formula of the compound is C₁₈H₂₃N₃, which corresponds to a monoisotopic mass of 281.1892 g/mol uni.lu. HRMS analysis is expected to yield an [M+H]⁺ ion at m/z 282.1965, confirming the elemental composition and ruling out other potential structures with the same nominal mass.

Fragmentation analysis, typically performed via tandem mass spectrometry (MS/MS), provides crucial information about the compound's structure. The fragmentation pattern is characteristic of the phenylethylpiperazine and aniline (B41778) moieties. Key fragmentation pathways for arylpiperazine derivatives often involve cleavage at the bonds adjacent to the piperazine (B1678402) nitrogen atoms. Expected fragmentation ions for this compound would include:

Loss of the phenylethyl group: Cleavage of the benzylic C-C bond can lead to the formation of a tropylium ion at m/z 91.

Cleavage of the piperazine ring: Scission within the piperazine ring can produce various characteristic fragment ions.

Formation of the piperazinyl-aniline fragment: Cleavage of the ethyl linker would result in an ion corresponding to the 3-(piperazin-1-yl)aniline moiety.

Table 1: Predicted HRMS Data for this compound
AdductFormulaCalculated m/z
[M+H]⁺C₁₈H₂₄N₃⁺282.1965
[M+Na]⁺C₁₈H₂₃N₃Na⁺304.1784
[M+K]⁺C₁₈H₂₃N₃K⁺320.1524

Data based on predicted values from chemical databases. uni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aromatic region is expected to show complex multiplets for the protons of the aniline and phenylethyl rings. The aliphatic region will contain signals for the ethyl linker and the piperazine ring protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aniline RingCH6.2 - 7.2100 - 130
Aniline RingC-NH₂-~148
Aniline RingC-N(pip)-~152
Piperazine RingCH₂ (α to aniline)3.1 - 3.3~50
Piperazine RingCH₂ (α to ethyl)2.6 - 2.8~53
Ethyl Linker-CH₂-N2.7 - 2.9~34
Ethyl Linker-CH₂-Ph2.7 - 2.9~60
Phenyl RingCH7.1 - 7.3126 - 129
Phenyl RingC-CH₂-~140

Note: These are typical, predicted chemical shift ranges for arylpiperazine structures and may vary based on solvent and experimental conditions.

To unambiguously assign the signals and confirm the structure, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It is used to trace the connectivity within the aniline ring, the phenylethyl ring, and the ethyl linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is critical for establishing the connectivity between different structural fragments, such as linking the aniline ring to the piperazine nitrogen, and the phenylethyl group to the other piperazine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It provides valuable information about the molecule's preferred conformation and stereochemistry.

The six-membered piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain. In substituted piperazines, this can lead to dynamic processes such as ring inversion (a chair-to-chair interconversion).

Dynamic NMR studies, which involve recording spectra at variable temperatures, can be used to study this conformational flexibility. At low temperatures, the rate of ring inversion may slow sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. As the temperature is raised, these signals broaden and eventually coalesce into a single, time-averaged signal. The temperature of coalescence can be used to calculate the activation energy barrier for the ring inversion process.

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

Table 3: Typical Crystallographic Data for an Arylpiperazine Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.5
c (Å)~15.0
β (°)~97.5
Z (molecules/unit cell)4

Note: Data are representative values from published structures of similar piperazine compounds and are not specific to the title compound. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each technique is based on the interaction of electromagnetic radiation with molecular vibrations, and their spectra are often complementary.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Strong signals are expected for the aromatic C=C stretching vibrations of the phenyl and aniline rings in the 1400-1650 cm⁻¹ region scispace.com. The symmetric vibrations of the substituted benzene (B151609) rings often give rise to characteristic and intense Raman bands.

Table 4: Characteristic Vibrational Frequencies
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Technique
Amine (N-H)Stretch3300 - 3500FTIR
Aromatic C-HStretch3000 - 3100FTIR, Raman
Aliphatic C-HStretch2800 - 3000FTIR, Raman
Aromatic C=CStretch1400 - 1650FTIR, Raman
C-NStretch1250 - 1350FTIR

Note: These are general ranges for the indicated functional groups. scispace.com

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties (in the context of similar chromophores)

The primary electronic transitions in aniline and its derivatives occur in the UV region and are of the π → π* type, associated with the benzene ring. Aniline in a non-polar solvent like cyclohexane typically displays two main absorption bands. cdnsciencepub.com The first, a high-intensity band (B-band), appears around 234 nm, and the second, a lower-intensity band (C-band), is observed around 285 nm. cdnsciencepub.com These bands arise from the electronic excitation of the π-system of the benzene ring, which is perturbed by the amino group's lone pair of electrons.

The substitution on the aniline ring in this compound significantly modulates these transitions. The piperazin-1-yl group at the meta position acts as an electron-donating group through its nitrogen atoms. This donation of electron density to the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO energy gap typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted aniline.

Furthermore, the polarity of the solvent is known to play a crucial role in the spectral properties of aniline derivatives, a phenomenon known as solvatochromism. acs.orgnih.govnih.govwikipedia.org In polar solvents, hydrogen bonding can occur with the amino group's lone pair, which partially reduces their interaction with the benzene ring's π-system. cdnsciencepub.com This often leads to a hypsochromic (blue) shift, moving the absorption to shorter wavelengths. cdnsciencepub.com Therefore, the absorption spectrum of this compound is expected to be sensitive to the solvent environment.

Table 1: Typical UV-Vis Absorption Maxima for Aniline and Related Chromophores

Compound Solvent λmax (B-band) (nm) λmax (C-band) (nm) Reference
Aniline Cyclohexane 234 285 cdnsciencepub.com
Aniline Ethanol (B145695) ~238 284-285 cdnsciencepub.com
Aniline Water Not specified 278 cdnsciencepub.com

In fluorescence spectroscopy, aniline and many of its derivatives are known to be fluorescent. nih.govaatbio.com Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The non-ionized or neutral forms of anilines are typically the most fluorescent species, often with emission maxima around 350 nm. nih.gov For unsubstituted aniline, the excitation peak is at 286 nm and the emission peak is at 336 nm. aatbio.com

Table 2: Typical Fluorescence Properties for Aniline Chromophore

Compound Excitation λmax (nm) Emission λmax (nm) Stokes Shift (nm) Conditions Reference
Aniline 286 336 50 Not specified aatbio.com
Aniline Derivatives (Neutral form) Not specified ~350 Not specified General observation nih.gov

Chemical Reactivity and Transformation Studies of 3 4 2 Phenylethyl Piperazin 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety: Electrophilic Aromatic Substitution Reactions

The aniline portion of the molecule contains an amino group (-NH2), which is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). Due to the substitution pattern of 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline, the position para to the amino group is occupied by the piperazine (B1678402) substituent. Consequently, electrophilic attack is anticipated to occur primarily at the positions ortho to the amino group (C2 and C6) and the position ortho to the piperazine ring (C4). The steric hindrance from the bulky piperazine substituent may influence the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation

Direct electrophilic substitution on the aniline ring can introduce a range of functional groups.

Halogenation: The reaction of anilines with halogens is typically rapid. For unprotected anilines, direct chlorination or bromination can be achieved using reagents like copper(II) halides. beilstein-journals.org These reactions often yield para-substituted products, but with the para position blocked in the target molecule, ortho-substitution is expected. beilstein-journals.org

Nitration: Nitration of anilines requires careful control of reaction conditions to prevent oxidation and the formation of multiple products. The use of a nitric acid/sulfuric acid mixture is a common method. ulisboa.pt Protecting the amine group as an acetamide (B32628) before nitration can provide better control over the reaction's regioselectivity. ulisboa.pt

Sulfonation: Sulfonation of anilines can be achieved by heating with fuming sulfuric acid. A notable transformation is the rearrangement of N-aryl sulfamates to para-sulfonyl anilines under thermal conditions, a process that proceeds through an intermolecular electrophilic aromatic substitution mechanism. nih.govchemrxiv.org

Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Aniline Derivatives

ReactionReagent(s)Typical ConditionsExpected Product Position
Chlorination Copper(II) chloride (CuCl₂)Ionic liquid, 40 °Cortho to -NH₂
Bromination Copper(II) bromide (CuBr₂)Room temperatureortho to -NH₂
Nitration HNO₃ / H₂SO₄Acetic acidortho to -NH₂
Sulfonation Fuming H₂SO₄Heatingortho to -NH₂

Acylation and Alkylation at the Aniline Nitrogen

The primary amino group of the aniline moiety is nucleophilic and can readily undergo acylation and alkylation.

Acylation: The aniline nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base to form an amide. This reaction is often used as a protective strategy for the amino group during other transformations.

Alkylation: N-alkylation of the primary aniline nitrogen can be achieved with alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Catalytic methods using alcohols as alkylating agents represent a more sustainable approach for N-alkylation. rsc.org

Reactivity of the Piperazine Nitrogen Atoms: N-Alkylation and N-Acylation

The piperazine ring in this compound contains two tertiary nitrogen atoms with different chemical environments and reactivity. The nitrogen atom at position 1 (N1) is directly attached to the aniline ring, which reduces its nucleophilicity due to the electron-withdrawing resonance effect of the aromatic system. In contrast, the nitrogen atom at position 4 (N4), bearing the phenylethyl group, behaves as a typical tertiary amine and is the more nucleophilic and reactive site for further functionalization.

N-Alkylation and N-Acylation: The N4 nitrogen of the piperazine ring is susceptible to reactions with electrophiles. It can be readily alkylated with various alkyl halides or acylated with acid chlorides and anhydrides. nih.govresearchgate.net These reactions are fundamental in the synthesis of diverse piperazine derivatives. nih.govnih.gov For instance, N-substitution reactions on phenylpiperazine scaffolds are commonly employed to synthesize new compounds with specific biological activities. nih.gov

Table 2: Examples of N-Substitution Reactions on Phenylpiperazine Scaffolds

ReactantReagentConditionsProduct TypeReference
Phenylpiperazine2,2,2-trifluoroethyl iodideK₂CO₃, DMF, room temp.N-Alkylation nih.gov
PhenylpiperazineBenzyl chlorideK₂CO₃N-Benzylation nih.gov
PhenylpiperazineTrifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-N-Sulfonylation nih.gov
PhenylpiperazineAcyl ChloridesTriethylamine (B128534) (base)N-Acylation researchgate.net

Oxidative and Reductive Pathways of the Compound

The presence of multiple functional groups makes this compound susceptible to both oxidation and reduction.

Oxidative Pathways: The aniline moiety is sensitive to oxidation, which can lead to a complex mixture of products, including colored polymeric materials. The tertiary amine at the N4 position of the piperazine ring can be oxidized to form an N-oxide, a common metabolic pathway for such compounds. nih.gov

Reductive Pathways: Reductive transformations would primarily involve any functional groups introduced through prior reactions. For example, if a nitro group is introduced onto the aniline ring via nitration, it can be readily reduced to a primary amino group using standard reducing agents like tin(II) chloride or through catalytic hydrogenation. This provides a route to diamino-substituted derivatives.

Hydrolysis and Stability Profiles Under Diverse Chemical Conditions

pH and Hydrolysis: The compound is expected to be stable in neutral and moderately basic or acidic aqueous solutions. If the aniline or piperazine nitrogens are acylated, the resulting amide bonds can undergo hydrolysis under strong acidic or basic conditions to regenerate the amine and the corresponding carboxylic acid. nih.gov

Thermal Stability: Phenylpiperazine derivatives are generally thermally stable, but prolonged exposure to high temperatures, especially in the presence of catalysts or reactive agents, can lead to degradation or rearrangement. nih.gov

Oxidative and Reductive Stability: As mentioned, the aniline ring is prone to oxidation, especially in the presence of air and light, which can lead to discoloration. The tertiary amine in the piperazine ring can also be oxidized. The molecule is largely stable to common reducing agents unless specific reducible functional groups (like nitro groups) have been introduced.

Mechanistic Investigations of Key Transformation Reactions

The mechanisms of the primary transformations involving this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism for reactions like halogenation and nitration on the aniline ring proceeds via a classic SEAr pathway. An electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. The amino group's strong activating effect stabilizes the intermediate, facilitating the reaction at the ortho positions. le.ac.uk

N-Alkylation of Piperazine: The N-alkylation of the N4-piperazine nitrogen with an alkyl halide (R-X) typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the more nucleophilic N4 nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt intermediate. If the starting material were a secondary amine, a final deprotonation step would yield the N-alkylated product.

Sulfonation via Rearrangement: The thermal rearrangement of an N-arylsulfamate to a C-sulfonyl aniline involves the release of sulfur trioxide (SO₃) from the N-sulfamate. This SO₃ then acts as an electrophile in an intermolecular SEAr reaction with another aniline molecule to form the C-sulfonated product. nih.gov

Computational and Theoretical Chemistry of 3 4 2 Phenylethyl Piperazin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-[4-(2-phenylethyl)piperazin-1-yl]aniline. DFT methods are widely used due to their favorable balance between computational cost and accuracy.

Geometry Optimization: The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For this compound, this would involve starting with an initial guess of the structure and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom. The atoms are then moved in the direction that reduces these forces until a minimum energy conformation is found. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring. The orientation of the phenylethyl and aniline (B41778) substituents on the piperazine ring will also be determined during this process.

Electronic Structure and Energetics: Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, which can reveal the polar regions of the molecule, and the energies of the molecular orbitals. The total electronic energy of the molecule is also calculated, which can be used to determine its relative stability compared to other isomers or conformations.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterValue (Illustrative)
C-N (piperazine) bond length1.46 Å
C-C (aromatic) bond length1.39 Å
C-N-C (piperazine) bond angle111.5°
Dihedral angle (phenyl-piperazine)45.2°

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the analysis of its flexibility.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water) and allowing it to evolve over a period of nanoseconds or even microseconds. During the simulation, the molecule will sample a wide range of conformations by rotating around its single bonds. This is particularly important for understanding the flexibility of the phenylethyl chain and the relative orientations of the aromatic rings.

Analysis of the MD trajectory can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its binding affinity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of the molecule. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies and intensities of the vibrational bands can be calculated using quantum chemistry. These calculated IR spectra can aid in the interpretation of experimental spectra, allowing for the assignment of specific bands to particular functional groups, such as the N-H stretches of the aniline group or the C-H stretches of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This method calculates the energies of the electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions due to the π-π* transitions of the aniline and phenylethyl aromatic rings.

Below is an illustrative table of predicted spectroscopic data.

SpectroscopyParameterPredicted Value (Illustrative)
¹H NMRChemical Shift (aniline-NH₂)3.5 ppm
¹³C NMRChemical Shift (aromatic C-N)148 ppm
IRVibrational Frequency (N-H stretch)3400 cm⁻¹
UV-VisWavelength of Max. Absorption (λmax)285 nm

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surface)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, indicating that this is the most likely site for electrophilic attack. The LUMO, on the other hand, may be distributed over the phenylethyl portion of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Reactivity Descriptors: Other reactivity descriptors can be calculated from the electronic structure. The Fukui functions, for example, can be used to predict the most reactive sites for nucleophilic and electrophilic attack with greater precision. The electrostatic potential (ESP) surface visually represents the charge distribution on the surface of the molecule. For this compound, the ESP surface would show negative potential (red) around the nitrogen atoms and the π-systems of the aromatic rings, indicating regions that are susceptible to electrophilic attack.

ParameterDescriptionIllustrative Finding for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital-5.2 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-0.8 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.4 eV
Electrostatic PotentialMost negative region (site for electrophilic attack)Aniline nitrogen atom

Solvation Models and Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for the effects of the solvent on the structure, energetics, and reactivity of a molecule.

There are two main types of solvation models: explicit and implicit. In an explicit solvent model, individual solvent molecules are included in the simulation, providing a detailed picture of the solute-solvent interactions. In an implicit solvent model, the solvent is treated as a continuous medium with a given dielectric constant.

For this compound, studying solvent effects would be important for understanding its behavior in different environments. For example, the relative energies of different conformers might change in a polar solvent compared to a nonpolar solvent. The electronic properties, such as the dipole moment and the energies of the molecular orbitals, will also be affected by the solvent. These calculations are crucial for accurately predicting properties that are measured in solution, such as reaction rates and equilibrium constants.

Derivatization and Chemical Modification Strategies of 3 4 2 Phenylethyl Piperazin 1 Yl Aniline

Systematic Introduction of Substituents on the Aniline (B41778) Ring

The aniline moiety of 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline is a primary target for chemical modification. The amino group is a powerful ortho-, para-director, activating these positions for electrophilic substitution. This allows for the controlled introduction of a variety of functional groups, which can significantly alter the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions applicable to the aniline ring include:

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br, -I) can be achieved using various halogenating agents. For instance, reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms, respectively, primarily at the positions ortho and para to the amino group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO2) onto the ring. The strong activating effect of the amino group often requires careful control of reaction conditions to avoid over-nitration or side reactions.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO3H), which can be a useful handle for further functionalization or for improving water solubility.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, although the presence of the basic amino and piperazine (B1678402) groups can complicate these reactions by forming complexes with the Lewis acid catalyst. Protection of the amino group may be necessary.

A closely related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050), highlights the feasibility of having substituents on the phenylpiperazine moiety. wikipedia.org This suggests that similar modifications on the aniline ring of the title compound are synthetically accessible.

Table 1: Potential Derivatives with Substituents on the Aniline Ring

Derivative NameSubstituentPosition on Aniline Ring
2-Chloro-3-[4-(2-phenylethyl)piperazin-1-yl]aniline-Cl2
4-Bromo-3-[4-(2-phenylethyl)piperazin-1-yl]aniline-Br4
2-Nitro-3-[4-(2-phenylethyl)piperazin-1-yl]aniline-NO22
4-Nitro-3-[4-(2-phenylethyl)piperazin-1-yl]aniline-NO24
2-Amino-5-[4-(2-phenylethyl)piperazin-1-yl]benzenesulfonic acid-SO3H5

N-Substitution at the Piperazine Nitrogens with Diverse Chemical Moieties

The piperazine ring contains two nitrogen atoms, N1 and N4. In the parent compound, N1 is substituted with the aniline group and N4 with the phenylethyl group. The secondary amine character of the N1 nitrogen (once the aniline proton is considered) and the tertiary nature of the N4 nitrogen present distinct opportunities for derivatization. However, it is the secondary amine in a precursor, piperazine itself, that is typically the site of initial substitution.

Strategies for modifying the piperazine nitrogens often involve:

N-Alkylation: The secondary amine of a piperazine precursor can be readily alkylated using alkyl halides or through reductive amination. nih.gov For the title compound, further alkylation at the aniline nitrogen is also a possibility.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds, allowing the introduction of various aryl or heteroaryl groups onto the piperazine nitrogen. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, forming amides. This can be used to introduce a wide variety of functional groups.

For instance, the synthesis of various phenylpiperazine derivatives often involves the reaction of a substituted aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring, followed by further substitution on the other piperazine nitrogen. nih.gov

Table 2: Potential N-Substituted Derivatives

Derivative NameMoiety AddedPosition of Substitution
1-(3-Aminophenyl)-4-(2-phenylethyl)piperazine-1-carboxamideCarboxamideAniline Nitrogen
1-Methyl-3-[4-(2-phenylethyl)piperazin-1-yl]anilineMethylAniline Nitrogen
1-Acetyl-3-[4-(2-phenylethyl)piperazin-1-yl]anilineAcetylAniline Nitrogen

Synthesis of Bridged Piperazine Derivatives from the Core Structure

To introduce conformational rigidity and explore new structural space, the piperazine ring can be modified to form bridged systems. This involves creating a new covalent bond between different atoms of the piperazine ring, often by introducing a linker. These modifications can have a significant impact on the three-dimensional shape of the molecule.

The synthesis of bridged piperazines can be achieved through several strategies, often starting from a piperazine precursor. For example, replacing a piperazine moiety with a more rigid diazabicycloalkane has been explored for other classes of compounds. nih.gov Research has demonstrated the synthesis of 2,6-bridged piperazines to create conformationally restricted scaffolds. nih.gov

Potential strategies for creating bridged derivatives from a this compound core could involve intramolecular cyclization reactions. For example, if a suitable functional group is introduced on the phenylethyl moiety, it could potentially react with the aniline ring or the piperazine ring to form a new bridged structure.

Table 3: Hypothetical Bridged Piperazine Derivatives

Derivative ClassBridging Strategy
Diazabicyclo[2.2.1]heptane analogueReplacement of piperazine with a bridged bicyclic system
Diazabicyclo[3.2.1]octane analogueIntramolecular cyclization between a functionalized side chain and the piperazine ring

Preparation of Chemically Functionalized Derivatives for Material Integration

The functionalization of this compound can be tailored for its integration into materials. This involves introducing specific chemical groups that can participate in polymerization reactions or interact with surfaces.

One approach is the synthesis of copolymers. For example, piperazine and aniline can be copolymerized to create materials with interesting semiconducting properties. nih.gov The aniline moiety of the title compound provides a reactive site for oxidative polymerization, similar to aniline itself. This could lead to the formation of a polymer with the 3-[4-(2-Phenylethyl)piperazin-1-yl] moiety as a repeating unit.

Furthermore, the introduction of specific functional groups can facilitate the grafting of the molecule onto surfaces or its incorporation into polymer matrices. For example, introducing a vinyl group, an acrylate, or a silane (B1218182) coupling agent onto the aniline ring or the phenylethyl group would provide a handle for polymerization or surface modification.

Table 4: Potential Functionalized Derivatives for Material Integration

Derivative NameFunctional Group for IntegrationPotential Application
1-(4-Vinylphenyl)-4-(2-phenylethyl)piperazineVinyl groupMonomer for polymerization
3-(4-(2-Phenylethyl)piperazin-1-yl)-N-(2-(triethoxysilyl)ethyl)anilineTriethoxysilyl groupSurface modification of silica-based materials
(3-(4-(2-Phenylethyl)piperazin-1-yl)phenyl)acrylamideAcrylamide groupMonomer for hydrogel formation

Exploration of Non Biological Applications for 3 4 2 Phenylethyl Piperazin 1 Yl Aniline and Its Derivatives

Applications in Advanced Materials Science

The unique combination of a flexible piperazine (B1678402) ring and rigid aromatic structures in 3-[4-(2-phenylethyl)piperazin-1-yl]aniline provides a foundation for its use in creating novel materials with tailored properties.

As Monomers for Polymer Synthesis

The presence of a primary amine on the aniline (B41778) ring and a secondary amine within the piperazine structure (prior to substitution) makes this compound a diamine monomer. This functionality allows it to react with diacid chlorides or dicarboxylic acids to form polyamides. Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. mdpi.com The incorporation of the bulky and somewhat flexible phenylethylpiperazine substituent into the polymer backbone could disrupt chain packing, potentially enhancing solubility in common organic solvents without significantly compromising thermal properties. tandfonline.commdpi.com

The synthesis of polyamides from aromatic diamines is a well-established process, often carried out through low-temperature solution polycondensation or direct polycondensation methods like the Yamazaki-Higashi reaction. tandfonline.commdpi.com For instance, novel aromatic polyamides have been successfully prepared from various aromatic diamines containing units like imidazole (B134444) or trifluoromethyl groups, resulting in polymers with good solubility, high thermal stability, and high glass transition temperatures. tandfonline.commdpi.com Similarly, polyamides derived from furan-based dicarboxylic acids and both aromatic and aliphatic diamines have shown high glass transition temperatures and good solubility in some organic solvents. researchgate.net The copolymerization of aniline derivatives has also been explored to create polymers for applications such as chemical sensors. nih.govrsc.org Research on piperazine-aniline copolymers has demonstrated that these materials can exhibit semiconducting properties. researchgate.net

Table 1: Properties of Aromatic Polyamides from Various Diamines
Diamine StructurePolymerization MethodResulting Polymer PropertiesReference
Diamines with 4,5-imidazolediyl structureLow-temperature solution polycondensationStable up to 422°C, soluble in polar aprotic solvents, tough, flexible films. tandfonline.com
Unsymmetrical diamine with trifluoromethyl groupsYamazaki–Higashi polycondensationThermally stable >400°C, Tg >300°C, high optical transparency, soluble in polar organic solvents. mdpi.com
Aromatic aliphatic diacid with aromatic diaminesYamazaki phosphorylation reactionTg between 210-261°C, 10% weight loss temp. up to 710°C, soluble in polar aprotic solvents. nih.gov
Diimide diacid with ε-caprolactamRandom copolymerizationHigh thermal stability, excellent mechanical properties, low dielectric constant. mdpi.com

As Components in Optoelectronic or Fluorescent Materials

Derivatives of this compound are promising candidates for use in fluorescent and optoelectronic materials. This potential stems from the ability to create donor-π-acceptor (D-π-A) systems, which are crucial for engineering materials with specific photophysical properties. mdpi.com

A notable example is the synthesis of a novel benzanthrone (B145504) dye, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com This compound is created by reacting 1-(2-phenylethyl)piperazine with 3-bromobenzanthrone. mdpi.com The resulting dye exhibits fluorescence and solvatochromism—a change in color depending on the polarity of the solvent. mdpi.com Such benzanthrone derivatives are valued for their extended π-conjugated structures, good intramolecular charge transfer characteristics, and high photo- and thermal stability. mdpi.com These properties make them suitable for applications like fluorescent sensors and markers. mdpi.comnih.govbas.bgnih.gov

The photophysical properties of this benzanthrone derivative, including its absorption and emission spectra in various solvents, have been studied. The compound shows a significant Stokes shift (the difference between the absorption and emission maxima), which is a valuable characteristic for optical sensors and probes. mdpi.com

Table 2: Photophysical Properties of 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one in Various Solvents
SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Hexane5065722294
Benzene (B151609)5176002724
Ethyl acetate5186103043
Chloroform5246162963
Acetone5166173290
Ethanol (B145695)5186243427
DMF5246323487
DMSO5276383530

Data sourced from Molbank, 2023. mdpi.com

Furthermore, the introduction of piperazine-containing substituents into other fluorophores, like BODIPY-anthracene dyads, has been shown to enhance π-conjugation and improve photophysical properties in polar environments, which is critical for various applications. mdpi.comnih.gov The general class of arylamino-substituted 2,2′-bipyridines also functions as push-pull fluorophores, where the introduction of additional aromatic groups can be used to tune the photophysical properties. mdpi.com

As Ligands in Coordination Chemistry for Metal Complexes

The molecular structure of this compound, which contains three nitrogen atoms (one primary aromatic amine and two tertiary amines in the piperazine ring), makes it an excellent candidate for use as a ligand in coordination chemistry. biointerfaceresearch.comrsc.org Piperazine and its derivatives are well-known for their ability to form stable complexes with a variety of transition metal ions. biointerfaceresearch.comrsc.orgnih.govnih.gov

The nitrogen atoms can act as donor sites, chelating to a metal center to form mononuclear or polynuclear complexes. The specific geometry and properties of the resulting metal complex are influenced by the nature of the metal ion and the steric and electronic properties of the ligand. mdpi.com The rigidification of ligand scaffolds, for instance by incorporating them into macrocycles, is a strategy used to achieve specific properties in metal complexes for applications in catalysis and materials science. nih.govnih.gov The coordination of metal ions with piperazine-based ligands can enhance or introduce new properties, which has led to their use in the development of metal-organic frameworks (MOFs) and catalysts. rsc.org

Potential in Analytical Chemistry

As Derivatization Reagents for Specific Analyte Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The primary amine of the aniline group in this compound can react with various reagents to form a new, more easily detectable molecule.

Conversely, the compound itself or a derivative could serve as a derivatization reagent. For example, a molecule containing a reactive functional group designed to bind to specific analytes could be synthesized from this aniline. If the core structure is fluorescent, as seen with its benzanthrone derivatives mdpi.com, it could be used as a fluorescent labeling agent. Derivatization reagents are often employed to tag molecules that lack a strong chromophore or fluorophore, enabling their detection by HPLC with UV-Vis or fluorescence detectors. jocpr.com For instance, reagents are used to modify primary and secondary amines, like piperazine, to allow for their trace-level determination. jocpr.com A novel chiral derivatization reagent based on a piperazine structure has been developed for the enantiospecific determination of chiral carboxylic acids. researchgate.net This highlights the potential for creating highly specific analytical tools from piperazine-aniline scaffolds.

As Components of Stationary Phases in Chromatography

The chemical structure of this compound suggests it could be a building block for novel stationary phases in high-performance liquid chromatography (HPLC). A stationary phase's separation capability is determined by its chemical interactions with the analytes passing through the column.

A stationary phase incorporating this molecule could offer multiple modes of interaction. The phenyl and phenylethyl groups provide hydrophobic (reversed-phase) and π-π stacking interactions. The nitrogen atoms of the piperazine and aniline moieties can engage in hydrogen bonding and weak ion-exchange interactions. This mixed-mode character could be advantageous for separating complex mixtures of compounds with diverse polarities. While piperazine itself can be challenging to analyze on standard C18 columns, its derivatives can be separated using various normal-phase and reversed-phase methods, sometimes requiring specific mobile phase additives. researchgate.net The development of methods for analyzing numerous piperazine compounds in different matrices demonstrates the importance of understanding their chromatographic behavior. nih.gov

Role in Organocatalysis or as Ligands for Transition Metal Catalysis

As of the current body of scientific literature, specific research detailing the application of This compound or its direct derivatives in the fields of organocatalysis or as ligands for transition metal catalysis is not extensively documented. The exploration of a molecule's catalytic potential is a highly specific area of research that requires dedicated studies into its ability to facilitate or enhance chemical reactions, either on its own (organocatalysis) or in complex with a transition metal.

While direct research on the catalytic applications of this compound is limited, the broader classes of compounds to which it belongs, namely aniline and piperazine derivatives, have been investigated for such roles.

Aniline Derivatives in Catalysis:

Aniline and its derivatives are known to act as ligands for various transition metals. The nitrogen atom of the amino group can coordinate to a metal center, influencing its electronic properties and reactivity. These metal-aniline complexes have been explored in various catalytic processes. For instance, palladium-catalyzed C-H olefination of aniline derivatives has been reported, showcasing the utility of a Pd/S,O-ligand based catalyst system. nih.gov This methodology allows for the para-selective functionalization of a broad range of anilines under mild conditions. nih.gov

Furthermore, transition metal complexes of Schiff bases derived from aniline have been synthesized and characterized. researchgate.netmdpi.com These complexes, involving metals such as Co(II), Cu(II), Y(III), Zr(IV), and La(III), are often investigated for their potential in various applications, including materials science and as antimicrobial agents. researchgate.netmdpi.comomicsonline.org The formation of these complexes demonstrates the capacity of the aniline moiety to coordinate with transition metals, a fundamental requirement for a ligand in transition metal catalysis. mdpi.com

Piperazine Derivatives in Catalysis:

The piperazine moiety is a common structural motif in medicinal chemistry and has also found applications in catalysis. The synthesis of piperazine derivatives can be achieved using various catalytic methods, including the use of metal-based ionic liquids. nih.gov The nitrogen atoms in the piperazine ring can act as coordination sites for metal ions. The synthesis of N-arylpiperazines, a key structural feature of the title compound, often employs palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com

Future Research Directions in the Chemical Study of 3 4 2 Phenylethyl Piperazin 1 Yl Aniline

Development of Innovative and Sustainable Synthetic Routes

Future research should prioritize the development of novel and environmentally benign methods for the synthesis of 3-[4-(2-phenylethyl)piperazin-1-yl]aniline. Traditional multi-step syntheses of complex piperazine (B1678402) derivatives often involve harsh reagents, protecting groups, and generate significant waste. Green chemistry principles offer a roadmap for more sustainable approaches.

One promising avenue is the exploration of photoredox catalysis . mdpi.com This technique utilizes visible light to drive chemical reactions, often under mild conditions and with high selectivity. For the synthesis of the target molecule, a photoredox-mediated C-N cross-coupling could be envisioned to form the bond between the aniline (B41778) ring and the piperazine nitrogen. This would be an alternative to traditional palladium-catalyzed Buchwald-Hartwig amination, potentially avoiding the need for expensive and toxic metal catalysts.

The use of biocatalysis also presents an exciting frontier. Enzymes, such as transaminases or lyases, could be engineered to catalyze key bond-forming steps with high stereoselectivity and under aqueous conditions, further enhancing the sustainability of the synthesis.

Synthetic Strategy Potential Advantages Key Research Focus
Photoredox CatalysisMild reaction conditions, avoidance of heavy metal catalysts, high selectivity. mdpi.comDevelopment of suitable organic photocatalysts and optimization of reaction parameters.
One-Pot ReactionsReduced waste, fewer purification steps, improved time and resource efficiency.Design of compatible reaction sequences and catalyst systems.
BiocatalysisHigh stereoselectivity, use of aqueous media, environmentally friendly.Enzyme screening and engineering for the specific bond formations.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis of this compound, the application of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring can provide valuable data for reaction optimization and scale-up.

ReactIR™ (In-situ Infrared Spectroscopy) can be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction by monitoring their characteristic vibrational frequencies. whiterose.ac.uk This would allow for the precise determination of reaction endpoints and the identification of any transient intermediates, aiding in the elucidation of the reaction mechanism.

Process NMR (Nuclear Magnetic Resonance) spectroscopy offers another powerful tool for real-time reaction analysis. youtube.comresearchgate.netwikipedia.org By flowing the reaction mixture through an NMR tube within the spectrometer, it is possible to obtain quantitative data on the conversion of starting materials and the formation of products over time. This can be particularly useful for complex reaction mixtures where multiple species are present.

These advanced techniques provide a wealth of data that can be used to build kinetic models of the reaction, leading to a more fundamental understanding and control over the synthetic process.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The molecular structure of this compound, with its hydrogen bond donors (the aniline amine) and acceptors (the piperazine nitrogens), as well as aromatic rings capable of π-π stacking, suggests a rich potential for supramolecular chemistry. rsc.org

Future research should investigate the ability of this molecule to form well-defined supramolecular assemblies in the solid state and in solution. Single-crystal X-ray diffraction studies of the parent compound and its salts could reveal intricate hydrogen bonding networks and other non-covalent interactions that govern its crystal packing. rsc.org

Furthermore, the potential for this molecule to act as a building block for self-assembled materials should be explored. The aniline moiety is known to be a precursor for conducting polymers, and the self-assembly of aniline oligomers can lead to various nanostructures. semanticscholar.orgresearchgate.netdntb.gov.uanih.govysu.am It is conceivable that under specific conditions (e.g., pH, solvent), this compound could self-assemble into higher-order structures such as nanofibers, nanotubes, or gels. The phenylethyl and piperazine groups would likely play a crucial role in directing this self-assembly process through a combination of hydrophobic and electrostatic interactions.

Implementation of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

Predictive models can be developed to forecast the physicochemical properties and biological activities of novel analogues. By training algorithms on large datasets of known piperazine and aniline derivatives, it would be possible to predict, for example, the binding affinity of new compounds to a specific biological target or their absorption, distribution, metabolism, and excretion (ADME) properties. This in silico screening would allow for the prioritization of the most promising candidates for synthesis, saving significant time and resources.

AI/ML Application Objective Potential Impact
QSAR ModelingPredict biological activity of new analogues.Accelerate the discovery of new drug candidates.
ADME PredictionForecast the pharmacokinetic properties of new compounds.Reduce late-stage failures in drug development.
Retrosynthesis PredictionPropose novel and efficient synthetic routes. chemcopilot.comengineering.org.cnStreamline the synthesis of complex molecules.
Reaction Outcome PredictionPredict the major products and yields of chemical reactions.Optimize reaction conditions and improve synthetic efficiency.

Design and Synthesis of Novel Chemically Functional Materials Based on the Core Scaffold

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel functional materials.

The presence of the aniline moiety opens the door to the synthesis of conducting polymers . wikipedia.orgacs.orgnih.govresearchgate.net Oxidative polymerization of the aniline unit could lead to polyaniline-type materials where the phenylethylpiperazine group acts as a bulky substituent. This substituent could influence the polymer's solubility, processability, and electronic properties. Such materials could find applications in sensors, antistatic coatings, or organic electronic devices.

Furthermore, the piperazine and aniline nitrogens can act as ligands for metal ions . The synthesis of coordination polymers or metal-organic frameworks (MOFs) incorporating this molecule as a building block is a promising area of research. These materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, and sensing.

The primary amine of the aniline group also provides a handle for further functionalization, allowing for the covalent attachment of this scaffold to other molecules or surfaces. For example, it could be incorporated into larger polymeric structures to impart specific properties. nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline
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Reactant of Route 2
3-[4-(2-Phenylethyl)piperazin-1-yl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.